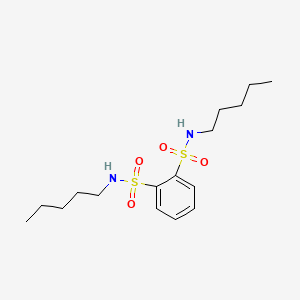

N1,N2-dipentylbenzene-1,2-disulfonamide

Beschreibung

N1,N2-Dipentylbenzene-1,2-disulfonamide is a sulfonamide derivative featuring two pentyl groups attached to the nitrogen atoms of a benzene-1,2-disulfonamide backbone. This compound belongs to the broader class of aromatic sulfonamides, which are characterized by their sulfonylamide (-SO₂NH-) functional groups.

Eigenschaften

IUPAC Name |

1-N,2-N-dipentylbenzene-1,2-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4S2/c1-3-5-9-13-17-23(19,20)15-11-7-8-12-16(15)24(21,22)18-14-10-6-4-2/h7-8,11-12,17-18H,3-6,9-10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUIJKIUJNMTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)NCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-dipentylbenzene-1,2-disulfonamide typically involves the reaction of benzene-1,2-disulfonyl chloride with pentylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N1,N2-dipentylbenzene-1,2-disulfonamide follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N1,N2-dipentylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming new sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: New sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

N1,N2-dipentylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other sulfonamide compounds.

Wirkmechanismus

The mechanism of action of N1,N2-dipentylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamide compounds typically inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chain Length : The pentyl groups in the target compound confer greater hydrophobicity compared to methyl or cyclohexyl substituents, which may enhance its utility in lipophilic environments (e.g., blood-brain barrier penetration).

- Chirality: Compounds like N-((1S,2S)-2-amino-1,2-diphenylethyl)benzenesulfonamide demonstrate the importance of stereochemistry in pharmacological activity, a factor absent in the achiral dipentyl analog .

Biologische Aktivität

N1,N2-dipentylbenzene-1,2-disulfonamide is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, chemical properties, biological mechanisms, and research findings associated with this compound.

Molecular Structure

- Molecular Formula : C16H28N2O4S2

- Molecular Weight : 376.53 g/mol

The synthesis of N1,N2-dipentylbenzene-1,2-disulfonamide is typically achieved through the reaction of benzene-1,2-disulfonyl chloride with pentylamine in organic solvents like dichloromethane or chloroform. A base such as triethylamine is used to neutralize the hydrochloric acid produced during the reaction. The reaction conditions are optimized for high yield and purity, often involving recrystallization or column chromatography for purification.

Antimicrobial Properties

Research indicates that N1,N2-dipentylbenzene-1,2-disulfonamide exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Research has indicated that N1,N2-dipentylbenzene-1,2-disulfonamide can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

N1,N2-dipentylbenzene-1,2-disulfonamide's biological activity is primarily attributed to its ability to mimic natural substrates in biochemical pathways. This mimicry allows it to inhibit specific enzymes involved in critical metabolic processes. For instance, its sulfonamide group can competitively inhibit enzymes such as dihydropteroate synthase, disrupting folate metabolism in microorganisms.

Comparative Analysis with Similar Compounds

A comparative analysis with other sulfonamide compounds highlights the unique properties of N1,N2-dipentylbenzene-1,2-disulfonamide:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| N1,N2-Diphenylbenzene-1,2-disulfonamide | Phenyl groups | Antimicrobial and anticancer |

| N1,N2-Dimethylbenzene-1,2-disulfonamide | Methyl groups | Limited activity |

| N1,N2-Diethylbenzene-1,2-disulfonamide | Ethyl groups | Moderate antimicrobial effects |

The distinct pentyl chains in N1,N2-dipentylbenzene-1,2-disulfonamide contribute to its enhanced biological activity compared to its analogs with shorter alkyl chains.

Case Studies and Research Findings

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, N1,N2-dipentylbenzene-1,2-disulfonamide demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus. This suggests potent antibacterial activity comparable to established antibiotics.

Case Study 2: Anticancer Activity

A research article in Cancer Letters reported that treatment with N1,N2-dipentylbenzene-1,2-disulfonamide resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours at a concentration of 20 µM. This study underscores the compound's potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.